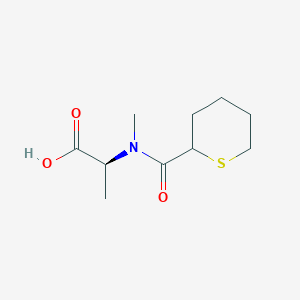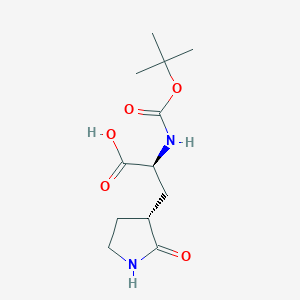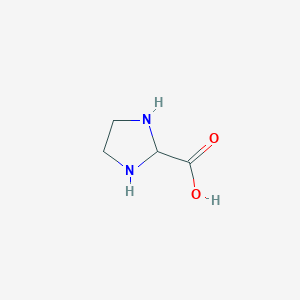
Imidazolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolidine-2-carboxylic acid is a heterocyclic organic compound featuring a five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of glyoxal with ammonia, followed by cyclization with formaldehyde. Another method includes the condensation of amino acids with aldehydes under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Imidazolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazolidine-2,4-dicarboxylic acid.
Reduction: Reduction reactions can convert it into imidazolidine derivatives with different functional groups.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various imidazolidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of imidazolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Thiazolidine-2-carboxylic acid: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Imidazolidin-2-one: Lacks the carboxylic acid group but shares the imidazolidine ring structure.
Benzimidazolidin-2-one: Contains a fused benzene ring, adding aromatic properties to the molecule.
Uniqueness: Imidazolidine-2-carboxylic acid is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C4H8N2O2 |
|---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
imidazolidine-2-carboxylic acid |
InChI |
InChI=1S/C4H8N2O2/c7-4(8)3-5-1-2-6-3/h3,5-6H,1-2H2,(H,7,8) |
InChI Key |
DKXKVWKTEATBQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12978918.png)


![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine](/img/structure/B12978939.png)
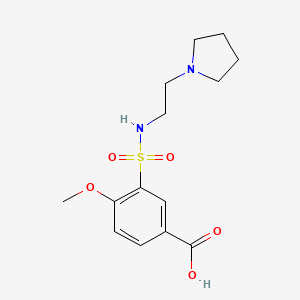


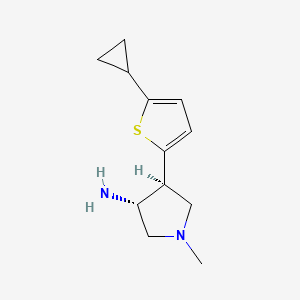
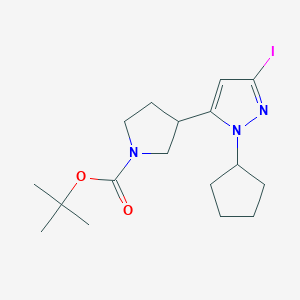
![tert-Butyl 2-chloro-5,5-difluoro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B12978964.png)
